Cas no 216867-60-6 (2,4'-bipyridine-5-carboxylic acid)

2,4'-bipyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- [2,4'-Bipyridine]-5-carboxylic acid
- 6-(2-METHOXYPYRIMIDIN-5-YL)-NICOTINIC ACID
- 6-pyridin-4-ylpyridine-3-carboxylic acid
- 2,4'-Bipyridine-5-Carboxylic Acid
- 6-(4-pyridyl)nicotinic acid
- 6-(pyridin-4-yl)nicotinic acid
- [2,4'-Bipyridine]-5-carboxylicacid
- AKOS016013386
- EN300-239583
- 6-(pyridin-4-yl)pyridine-3-carboxylic acid
- SCHEMBL5734988
- DTXSID10627666
- IPTNXNQDWPFXQB-UHFFFAOYSA-N
- F2167-1009
- 216867-60-6
- DB-328258
- [2,4-BIPYRIDINE]-5-CARBOXYLICACID
- 2,4'-bipyridine-5-carboxylic acid
-
- MDL: MFCD15476025
- Inchi: InChI=1S/C11H8N2O2/c14-11(15)9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,(H,14,15)
- InChI Key: IPTNXNQDWPFXQB-UHFFFAOYSA-N
- SMILES: C1=CC(=NC=C1C(=O)O)C2=CC=NC=C2
Computed Properties
- Exact Mass: 231.06400
- Monoisotopic Mass: 200.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1Ų
- XLogP3: 1
Experimental Properties
- PSA: 85.20000
- LogP: 1.24540
2,4'-bipyridine-5-carboxylic acid Security Information
2,4'-bipyridine-5-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4'-bipyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239583-10.0g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2167-1009-1g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95%+ | 1g |
$549.0 | 2023-09-06 | |
Life Chemicals | F2167-1009-10g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95%+ | 10g |
$2306.0 | 2023-09-06 | |
Life Chemicals | F2167-1009-2.5g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95%+ | 2.5g |
$1098.0 | 2023-09-06 | |
TRC | B207946-100mg |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 100mg |
$ 115.00 | 2022-04-02 | ||
Life Chemicals | F2167-1009-0.5g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95%+ | 0.5g |
$521.0 | 2023-09-06 | |
Enamine | EN300-239583-5.0g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-239583-1g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95% | 1g |
$728.0 | 2023-09-15 | |
Enamine | EN300-239583-5g |
[2,4'-bipyridine]-5-carboxylic acid |
216867-60-6 | 95% | 5g |
$2110.0 | 2023-09-15 | |
Aaron | AR00BGVA-500mg |
6-(2-Methoxypyrimidin-5-yl)-nicotinic acid |
216867-60-6 | 95% | 500mg |
$443.00 | 2025-02-10 |
2,4'-bipyridine-5-carboxylic acid Related Literature
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
Additional information on 2,4'-bipyridine-5-carboxylic acid
Introduction to 2,4'-bipyridine-5-carboxylic acid (CAS No. 216867-60-6)
2,4'-bipyridine-5-carboxylic acid, with the chemical formula C10H6N2O2, is a significant compound in the field of coordination chemistry and pharmaceutical research. This heterocyclic bipyridine derivative has garnered considerable attention due to its versatile applications in catalysis, material science, and medicinal chemistry. The compound's unique structure, featuring two pyridine rings connected by a carbon-carbon bond and a carboxylic acid functional group at the 5-position, makes it a valuable building block for designing complex molecular systems.
The CAS No. 216867-60-6 identifier is a unique numerical code assigned to this specific chemical entity, ensuring precise identification and differentiation from other compounds. This numbering system is essential for regulatory compliance, literature references, and industrial applications, where accuracy is paramount.
In recent years, 2,4'-bipyridine-5-carboxylic acid has been extensively studied for its potential in drug development. Its bipyridine moiety is particularly noteworthy, as it serves as a ligand in coordination complexes that mimic natural metal-binding proteins. These complexes have shown promise in various therapeutic applications, including anticancer agents and antimicrobial formulations. The carboxylic acid group further enhances its utility by allowing for additional functionalization through esterification or amidation, enabling the creation of more sophisticated derivatives.
One of the most compelling aspects of 2,4'-bipyridine-5-carboxylic acid is its role in the development of advanced materials. Researchers have leveraged its structural properties to design organic semiconductors and luminescent materials. These materials are critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic properties of these materials by modifying the 2,4'-bipyridine-5-carboxylic acid backbone has opened new avenues in nanotechnology and sustainable energy solutions.
The pharmaceutical industry has also embraced 2,4'-bipyridine-5-carboxylic acid as a key intermediate in synthesizing novel therapeutic agents. Its scaffold is particularly effective in binding transition metals like ruthenium and platinum, which are known for their antitumor properties. Recent studies have highlighted its potential in developing next-generation anticancer drugs that exhibit higher selectivity and lower toxicity compared to traditional chemotherapeutic agents. The carboxylic acid functionality at the 5-position allows for further derivatization, enabling researchers to tailor the pharmacokinetic and pharmacodynamic profiles of these compounds.
In addition to its medicinal applications, 2,4'-bipyridine-5-carboxylic acid has found utility in environmental science. Its ability to form stable complexes with heavy metals makes it an effective chelating agent for wastewater treatment. By selectively binding to pollutants such as cadmium and mercury, this compound aids in their removal from aquatic environments, contributing to safer water resources and ecosystem preservation.
The synthesis of 2,4'-bipyridine-5-carboxylic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly enhanced the efficiency of producing this compound on both laboratory and industrial scales.
The growing interest in 2,4'-bipyridine-5-carboxylic acid has spurred innovation across multiple scientific disciplines. Collaborative efforts between chemists, biologists, and engineers are leading to groundbreaking discoveries that could revolutionize how we approach medicine, materials science, and environmental protection. As research continues to uncover new applications for this versatile compound, its importance is only expected to increase.
In conclusion,2',4'-bipyridine-5-carboxylic acid (CAS No. 216867-60-6) stands as a cornerstone in modern chemical research due to its multifaceted utility. From drug development to advanced materials and environmental remediation,this compound offers unparalleled opportunities for innovation and scientific advancement.
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